molecular formula C9H11BrN2 B12648761 1,2-Dimethyl-1H-imidazo[1,2-a]pyridin-4-ium bromide CAS No. 4597-92-6

1,2-Dimethyl-1H-imidazo[1,2-a]pyridin-4-ium bromide

Katalognummer: B12648761
CAS-Nummer: 4597-92-6
Molekulargewicht: 227.10 g/mol
InChI-Schlüssel: MLBHWZQXDUOBCS-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 93845 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and diverse reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NSC 93845 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Initial Formation: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of NSC 93845.

    Functionalization: Various functional groups are introduced to the core structure through reactions such as halogenation, nitration, and sulfonation.

    Purification: The final product is purified using techniques like recrystallization, chromatography, and distillation to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of NSC 93845 is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Key factors include temperature control, pressure regulation, and the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

NSC 93845 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of different reduced products.

    Substitution: NSC 93845 can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

NSC 93845 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which NSC 93845 exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved can vary depending on the context of its use, such as in therapeutic applications or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

NSC 93845 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds like NSC 12345 and NSC 67890 share structural similarities but differ in their reactivity and applications.

    Uniqueness: NSC 93845 stands out due to its specific functional groups and the ability to undergo a wide range of chemical reactions, making it versatile in various scientific fields.

Eigenschaften

CAS-Nummer

4597-92-6

Molekularformel

C9H11BrN2

Molekulargewicht

227.10 g/mol

IUPAC-Name

1,2-dimethylimidazo[1,2-a]pyridin-4-ium;bromide

InChI

InChI=1S/C9H11N2.BrH/c1-8-7-11-6-4-3-5-9(11)10(8)2;/h3-7H,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

MLBHWZQXDUOBCS-UHFFFAOYSA-M

Kanonische SMILES

CC1=C[N+]2=CC=CC=C2N1C.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.